2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
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Overview
Description
2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with a unique structure that includes dichlorobenzamide and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps One common method starts with the chlorination of benzamide to introduce the dichloro groupsThe final step involves the sulfonation of the phenyl ring to attach the sulfamoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The dichloro groups and sulfamoyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydrofuran-2-ylmethyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
- 2,6-dichloro-4-(trifluoromethyl)phenyl hydrazine
Uniqueness
What sets 2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H18Cl2N2O4S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-15-4-1-5-16(20)17(15)18(23)22-12-6-8-14(9-7-12)27(24,25)21-11-13-3-2-10-26-13/h1,4-9,13,21H,2-3,10-11H2,(H,22,23) |
InChI Key |
BOOVWMVWRSNDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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